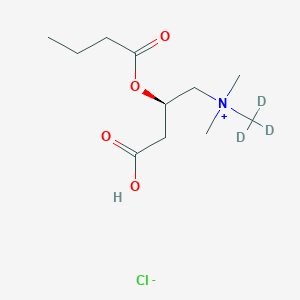

3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium,monochloride

Übersicht

Beschreibung

The compound “3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium, monochloride” is also known as Butyryl-L-carnitine-(N-methyl-d3). It is a deuterated butyrate ester of carnitine, or C4 Carnitine-d3, in which three hydrogens are replaced with deuterium (d3). It is used for the quantification of acylcarnitines by gas chromatography–mass spectrometry (GC-MS) or liquid chromatography tandem mass spectrometry (LC-MS) with isotope labeling strategy .

Molecular Structure Analysis

The molecular formula of this compound is C11H19D3ClNO4. The molecular weight is 270.77 . The exact structure would require more detailed information or a structural diagram, which I currently do not have.Physical And Chemical Properties Analysis

This compound is an off-white solid. It is soluble in DMF, DMSO, and ethanol .Wissenschaftliche Forschungsanwendungen

Internal Standard for Quantification

Butyryl-L-carnitine-d3 is primarily used as an internal standard for the quantification of butyryl-L-carnitine by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) . It helps in achieving accurate and reliable results in these analytical techniques.

Inhibitor of Intestinal Transporters

This compound acts as an inhibitor of intestinal transporters. It blocks the uptake of carnitine by the carnitine transporter and glycine transport by the amino acid transporter in human retinal pigment epithelial (HRPE) cells .

Metabolic Pathway Analysis

Butyryl-L-carnitine-d3 is used in the study of metabolic pathways. For instance, it can help in understanding the metabolism of short-chain fatty acids and valine .

Diagnosis of Inherited Disorders

The analysis of acylcarnitines, including butyryl-L-carnitine, plays a central role in identifying, confirming, and monitoring patients with organic acidemias and fatty acid oxidation disorders .

Research in Lipid Biochemistry

Butyryl-L-carnitine-d3 is used in lipid biochemistry research, particularly in the study of fatty acids and their degradation .

Pharmaceutical Development

This compound can be used in the development of pharmaceuticals, particularly those targeting mitochondrial biology and endocrinology & metabolism .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that this compound is a deuterium-labeled version of butyryl-l-carnitine chloride , which suggests that it may share similar targets with its non-deuterated counterpart.

Mode of Action

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Pharmacokinetics

It is known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Action Environment

It is known that the compound is hygroscopic and should be stored under inert atmosphere at -20°c .

Eigenschaften

IUPAC Name |

[(2R)-2-butanoyloxy-3-carboxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYJSBLNSDMCEA-VGBYKQEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-carboxy-N,N-dimethyl-N-(methyl-d3)-2R-(1-oxobutoxy)-1-propanaminium,monochloride | |

CAS RN |

1334532-21-6 | |

| Record name | 1-Propanaminium, 3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(1-oxobutoxy)-, chloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)

![1-[(3-Bromophenyl)methyl]-3-fluoroazetidine](/img/structure/B1383921.png)